1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene
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Overview
Description
1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE is a complex organic compound with the molecular formula C15H12Cl4O2 and a molecular weight of 366.074 g/mol . This compound is known for its unique bicyclic structure, which includes multiple chlorine atoms and methoxy groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(22The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure the selective chlorination of the desired positions on the bicyclic ring . Industrial production methods may involve large-scale chlorination processes with stringent safety measures due to the use of hazardous chemicals.
Chemical Reactions Analysis
1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions of chlorinated organic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE involves its interaction with specific molecular targets and pathways. The compound’s chlorinated and methoxy-substituted structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE can be compared with other similar compounds, such as:
1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy-: This compound has a similar chlorinated and methoxy-substituted structure but differs in its cyclopentadiene core.
Benzene, 1,2,4,5-tetrachloro-: Another chlorinated compound, but with a benzene ring instead of a bicyclic structure.
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene: Similar in having tetrachloro and dimethoxy groups but with a cyclopentadiene ring.
The uniqueness of 1,2,3,4-TETRACHLORO-7,7-DIMETHOXY-5-PHENYL-BICYCLO(2.2.1)HEPTA-2,5-DIENE lies in its bicyclic structure, which imparts distinct chemical and physical properties compared to its monocyclic counterparts.
Properties
CAS No. |
1155-77-7 |
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Molecular Formula |
C15H12Cl4O2 |
Molecular Weight |
366.1 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C15H12Cl4O2/c1-20-15(21-2)13(18)8-10(9-6-4-3-5-7-9)14(15,19)12(17)11(13)16/h3-8H,1-2H3 |
InChI Key |
ZJISSEZHGZUVDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(C=C(C1(C(=C2Cl)Cl)Cl)C3=CC=CC=C3)Cl)OC |
Origin of Product |
United States |
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